4-Bromo-2,6-difluorobenzoyl chloride

CAS No.: 497181-19-8

Cat. No.: VC2170581

Molecular Formula: C7H2BrClF2O

Molecular Weight: 255.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 497181-19-8 |

|---|---|

| Molecular Formula | C7H2BrClF2O |

| Molecular Weight | 255.44 g/mol |

| IUPAC Name | 4-bromo-2,6-difluorobenzoyl chloride |

| Standard InChI | InChI=1S/C7H2BrClF2O/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H |

| Standard InChI Key | PURKKPCKWDOWLC-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)C(=O)Cl)F)Br |

| Canonical SMILES | C1=C(C=C(C(=C1F)C(=O)Cl)F)Br |

Introduction

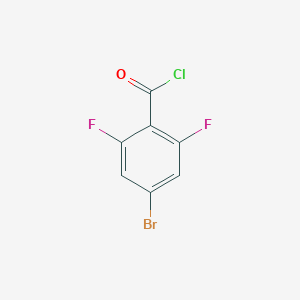

Chemical Identity and Structure

4-Bromo-2,6-difluorobenzoyl chloride is an aromatic compound characterized by a benzoyl chloride moiety with specific halogen substitutions. The presence of electronegative fluorine atoms at the ortho positions (2,6) and a bromine atom at the para position (4) creates a distinct electronic environment that influences its reactivity patterns and physical properties.

Basic Identification

The compound is uniquely identified through several standardized chemical identifiers. Its CAS registry number is 497181-19-8, which serves as its primary identifier in chemical databases and regulatory documentation . The molecular formula is C₇H₂BrClF₂O, representing its atomic composition of 7 carbon atoms, 2 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 fluorine atoms, and 1 oxygen atom .

Structural Representation

The structure features a benzene ring with strategic halogen placement. The carbonyl chloride (acid chloride) group is directly attached to the benzene ring, with fluorine atoms positioned at carbons 2 and 6 (the ortho positions), and a bromine atom at carbon 4 (the para position). This arrangement creates a highly substituted aromatic system with distinct electronic properties.

The compound can be represented through various chemical notations:

Physical Properties

4-Bromo-2,6-difluorobenzoyl chloride exhibits specific physical characteristics that determine its handling requirements and application parameters. These properties are critical for researchers and industrial users to understand for proper storage, processing, and application development.

Physical State and Appearance

At standard conditions, the compound presents as a clear, colorless liquid . Its physical state may vary depending on temperature and purity levels, sometimes appearing as a crystalline solid at lower temperatures.

Key Physical Parameters

The following table summarizes the essential physical properties of 4-Bromo-2,6-difluorobenzoyl chloride:

These physical parameters are important considerations for laboratory and industrial applications, particularly for determining appropriate solvents, reaction conditions, and purification procedures.

Chemical Reactivity and Behavior

The reactivity of 4-Bromo-2,6-difluorobenzoyl chloride is largely determined by its substitution pattern and the presence of the acid chloride functionality. These structural features contribute to its utility in various chemical transformations.

Reactivity Profile

The compound demonstrates significant reactivity in nucleophilic substitution reactions, primarily due to the electron-withdrawing effects of the halogen substituents . The fluorine atoms at the ortho positions and the bromine at the para position enhance the electrophilicity of the carbonyl carbon, making it particularly susceptible to nucleophilic attack. This enhanced reactivity is valuable in synthetic applications where acylation reactions are desired.

Chemical Stability and Incompatibilities

4-Bromo-2,6-difluorobenzoyl chloride is moisture-sensitive and should be stored under anhydrous conditions, preferably under an inert atmosphere such as argon . The compound demonstrates incompatibility with several chemical classes:

-

Chemicals readily decomposed by acids (e.g., cyanides, sulfides, carbonates)

-

Metals such as mild steel and galvanized steel/zinc, with which it can produce hydrogen gas that may form explosive mixtures with air

This reactive profile necessitates careful handling and storage protocols to maintain compound integrity and laboratory safety.

Applications in Research and Industry

4-Bromo-2,6-difluorobenzoyl chloride serves important functions in chemical synthesis, particularly in pharmaceutical and agrochemical development.

Pharmaceutical Synthesis

The compound functions as a valuable intermediate in pharmaceutical synthesis pathways . Its unique substitution pattern and reactive acid chloride functionality make it particularly useful for introducing specific structural elements into drug candidates. The presence of both fluorine and bromine atoms provides opportunities for further functionalization through various cross-coupling reactions, particularly important in medicinal chemistry.

Agrochemical Applications

In agrochemical research and development, 4-Bromo-2,6-difluorobenzoyl chloride serves as a building block for creating crop protection agents . The halogen substitution pattern can contribute to metabolic stability and specific biological activities in the resulting compounds, making it valuable in the design of novel pesticides, herbicides, or fungicides.

Organic Synthesis Utility

Beyond its specific applications in pharmaceuticals and agrochemicals, the compound offers utility as a versatile reagent in organic synthesis. Its value extends to:

-

Acylation reactions with various nucleophiles

-

Formation of amides, esters, and other carbonyl derivatives

-

Serving as a precursor for cross-coupling reactions leveraging the bromine substituent

-

Contributing to the synthesis of fluorinated compounds, which are increasingly important in multiple industries

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume